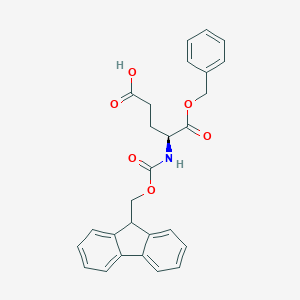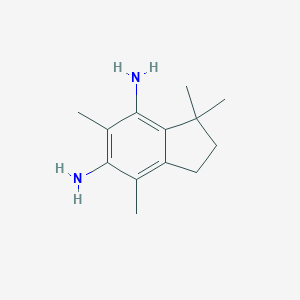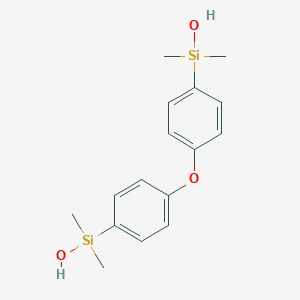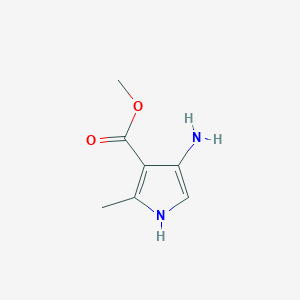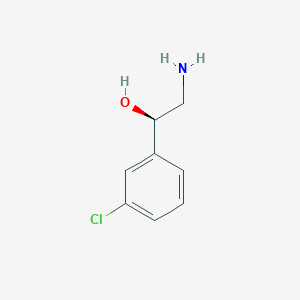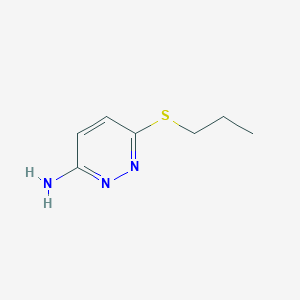![molecular formula C14H22N2O3 B037959 Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate CAS No. 124045-49-4](/img/structure/B37959.png)
Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate binds to these receptors, it activates a series of signaling pathways that lead to a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of adenylate cyclase, and the activation of MAPK signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate are wide-ranging and include the modulation of neurotransmitter release, the inhibition of adenylate cyclase, and the activation of MAPK signaling pathways. Additionally, Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate has been shown to have potential therapeutic applications, particularly in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. Additionally, Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate has potential therapeutic applications, particularly in the treatment of pain and inflammation. However, one of the limitations of using Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate in lab experiments is its potential for abuse, which makes it important to handle this compound with care.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate. One potential area of research is the development of new therapeutic applications for this compound, particularly in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate and its potential use as a tool for studying the endocannabinoid system. Finally, there is a need for further research on the safety and potential for abuse of Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate, particularly in the context of its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate has gained significant attention in scientific research due to its potential use as a tool for studying the endocannabinoid system. This compound has been shown to have a high affinity for both CB1 and CB2 receptors and can be used to study the effects of cannabinoid agonists on these receptors. Additionally, Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate has been shown to have potential therapeutic applications, particularly in the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
124045-49-4 |
|---|---|
Produktname |
Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate |
Molekularformel |
C14H22N2O3 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
methyl 4-[methyl(4-pyrrolidin-1-ylbut-2-ynyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C14H22N2O3/c1-15(13(17)7-8-14(18)19-2)9-3-4-10-16-11-5-6-12-16/h5-12H2,1-2H3 |
InChI-Schlüssel |
RIVRWNPTJMEYJD-UHFFFAOYSA-N |
SMILES |
CN(CC#CCN1CCCC1)C(=O)CCC(=O)OC |
Kanonische SMILES |
CN(CC#CCN1CCCC1)C(=O)CCC(=O)OC |
Synonyme |
Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


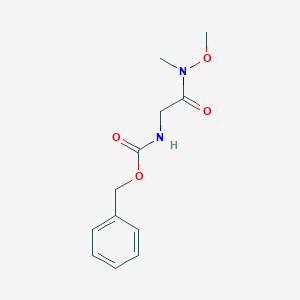
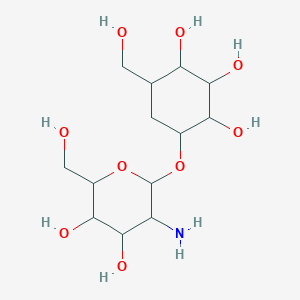
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
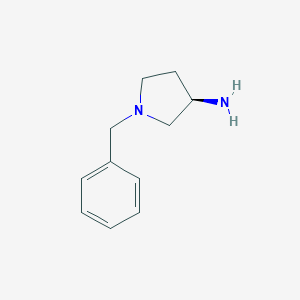
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)
